(E)-3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acrylic acid

Description

Structural Characterization and IUPAC Nomenclature

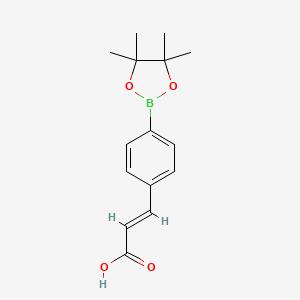

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, precisely describing the molecular architecture. The IUPAC name is (E)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoic acid, which systematically identifies each structural component. The designation "(E)" indicates the trans configuration of the double bond within the acrylic acid portion, reflecting the spatial arrangement where the carboxylic acid group and the phenyl substituent are positioned on opposite sides of the carbon-carbon double bond.

The molecular formula C15H19BO4 encompasses fifteen carbon atoms, nineteen hydrogen atoms, one boron atom, and four oxygen atoms. The molecular weight of 274.12 g/mol places this compound within the range typical of synthetic building blocks used in pharmaceutical and materials chemistry. The structural framework can be deconstructed into three primary components: the acrylic acid moiety (prop-2-enoic acid), the phenyl ring system serving as a linker, and the tetramethyl-substituted dioxaborolan ring containing the boron center.

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C15H19BO4 | |

| Molecular Weight | 274.12 g/mol | |

| CAS Registry Number | 1072944-97-8 | |

| PubChem CID | 46738955 | |

| InChI Key | LNNZFLJPNKVNCC-JXMROGBWSA-N |

The stereochemistry of the compound is defined by the E-configuration of the acrylic acid double bond, which is thermodynamically favored and synthetically accessible through various methodologies. The dioxaborolan ring system adopts a specific conformation that minimizes steric interactions between the four methyl substituents while maintaining optimal orbital overlap for boron-oxygen bonding. The phenyl ring serves as a rigid spacer that maintains the spatial relationship between the acrylic acid and boronic ester functionalities.

Historical Development in Boronic Acid Derivatives Research

The historical trajectory of boronic acid chemistry provides essential context for understanding the significance of this compound within the broader landscape of organoboron compounds. The foundational work began in 1860 when Edward Frankland first reported the preparation and isolation of a boronic acid, specifically ethylboronic acid, through a two-stage process involving diethylzinc and triethyl borate. This pioneering work established the fundamental principles of organoboron chemistry that would eventually lead to the sophisticated derivatives available today.

The evolution of boronic acid chemistry accelerated significantly in the late nineteenth and early twentieth centuries through the contributions of researchers such as Michaelis and Becker, who in 1880 developed improved synthetic methodologies. The classical synthesis of boronic acids from Grignard reagents and trialkyl borates, established in 1909, provided a reliable route to these compounds and laid the groundwork for their widespread application in synthetic chemistry. These early developments were crucial in establishing the synthetic accessibility of boronic acid derivatives.

The modern era of boronic acid chemistry has been characterized by significant advances in synthetic methodology and an expanded understanding of their applications. The development of palladium-catalyzed boronic acid synthesis from aryl chlorides represents a major advancement, providing direct access to diverse boronate ester derivatives under mild conditions. The use of tetrahydroxydiboron as a reagent has simplified synthetic routes and improved yields, making boronic acid derivatives more accessible to synthetic chemists.

The recognition of boronic acids as valuable building blocks in medicinal chemistry has driven much of the recent research interest. The approval of bortezomib, the first boronic acid-containing drug commercialized, marked a significant milestone in validating the therapeutic potential of organoboron compounds. This breakthrough has encouraged further exploration of boronic acid derivatives as pharmaceutical intermediates and active compounds, contributing to the development of sophisticated molecules like this compound.

Key Functional Groups and Electronic Properties

The electronic properties of this compound arise from the interplay between three distinct functional domains, each contributing unique characteristics to the overall molecular behavior. The boronic acid pinacol ester functionality represents the most electronically distinctive feature, as the boron center possesses only six valence electrons and maintains a vacant p-orbital. This electron deficiency makes the boron atom an effective Lewis acid, capable of forming reversible covalent complexes with Lewis bases containing vicinal diol, amino acid, or hydroxamic acid functionalities.

The dioxaborolan ring system serves as a protecting group for the boronic acid functionality while modulating its electronic properties. The tetramethyl substitution pattern on the dioxaborolan ring provides steric protection around the boron center and influences the stability of the boronate ester. The pKa of boronic acids is typically around 9, but the formation of tetrahedral boronate complexes can lower this value to approximately 7, reflecting the enhanced acidity upon complexation. This property is crucial for understanding the reactivity and binding behavior of the compound.

The phenyl ring system functions as both an electronic connector and a structural spacer between the boronic ester and acrylic acid functionalities. The aromatic system participates in extended conjugation, which can influence the electron density distribution throughout the molecule. The substitution pattern on the phenyl ring, with the boronic ester in the para position relative to the acrylic acid substituent, maximizes the potential for electronic communication between these functional groups.

The acrylic acid moiety contributes both electron-withdrawing character through the carboxylic acid group and electron-donating resonance effects through the vinyl system. The E-configuration of the double bond ensures optimal overlap between the π-system of the alkene and the aromatic ring, facilitating electronic delocalization. The carboxylic acid functionality provides a site for hydrogen bonding interactions and can participate in coordination chemistry, particularly in the presence of metal centers.

The combination of these functional groups creates a molecule with unique electronic properties that reflect contributions from each component. The electron-deficient boron center can engage in Lewis acid-base interactions, while the carboxylic acid group provides Brønsted acid character and hydrogen bonding capability. The aromatic system serves as a mediator for electronic effects, allowing for potential communication between the terminal functional groups. These electronic properties collectively determine the reactivity profile and potential applications of this compound in synthetic chemistry and materials science.

Properties

IUPAC Name |

3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BO4/c1-14(2)15(3,4)20-16(19-14)12-8-5-11(6-9-12)7-10-13(17)18/h5-10H,1-4H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNNZFLJPNKVNCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90696476 | |

| Record name | 3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072944-97-8 | |

| Record name | 3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Table 1: Representative Reaction Conditions and Yields

*Theoretical yields based on analogous transformations.

Analytical Characterization

Critical quality control steps include:

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acrylic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.

Reduction: The acrylic acid moiety can be reduced to form the corresponding alcohol or aldehyde.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in the presence of a catalyst.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) for halogenation.

Major Products

Oxidation: Boronic acids or boronate esters.

Reduction: Alcohols or aldehydes.

Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

- Molecular Formula : C15H19BO4

- Molecular Weight : 274.12 g/mol

- CAS Number : 1072944-97-8

- IUPAC Name : (E)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylic acid

The presence of the dioxaborolane group allows for versatile reactivity patterns which are beneficial in synthetic chemistry.

Applications in Organic Synthesis

2.1 Cross-Coupling Reactions

The dioxaborolane moiety is known for its role as a boron source in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is crucial for forming carbon-carbon bonds and is widely used in the synthesis of pharmaceuticals and agrochemicals. The compound can serve as a coupling partner with various electrophiles to generate complex organic molecules efficiently.

2.2 Synthesis of Conjugated Polymers

Research has shown that derivatives of this compound can be used to synthesize conjugated polymers. These materials have applications in organic photovoltaics and organic light-emitting diodes (OLEDs). For instance, the synthesis of polymers like poly(3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acrylic acid) has been explored for their electronic properties .

Applications in Medicinal Chemistry

3.1 Drug Development

The compound's ability to act as a boron-containing building block makes it valuable in medicinal chemistry. Boron compounds have been studied for their potential anti-cancer properties. The incorporation of this compound into drug candidates could enhance their biological activity through improved pharmacokinetics and bioavailability.

3.2 Proteomics Research

This compound is also utilized in proteomics research as a reactive probe for studying protein interactions and modifications. It can be employed to label specific amino acids within proteins for further analysis via mass spectrometry .

Case Study 1: Synthesis of Boron-Doped Polymers

A study demonstrated the use of this compound in synthesizing boron-doped conjugated polymers that exhibited enhanced charge transport properties suitable for electronic devices .

Case Study 2: Anti-Cancer Activity

Research has indicated that boron-containing compounds can induce apoptosis in cancer cells. A derivative of this compound was tested for its cytotoxic effects against various cancer cell lines and showed promising results .

Mechanism of Action

The mechanism of action of (E)-3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acrylic acid involves its interaction with various molecular targets:

Molecular Targets: The boronic ester group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of sensors and drug molecules.

Pathways Involved: The compound can participate in pathways involving boron-mediated reactions, such as the formation of boronate esters with sugars and other biomolecules.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Reactivity and Stability

- Hydrolysis Sensitivity : The acrylic acid derivative exhibits pH-dependent boronate ester hydrolysis, making it suitable for prodrug activation in acidic tumor microenvironments . In contrast, ethyl or methyl esters (e.g., C₁₁H₁₉BO₄ ) require enzymatic cleavage for activation .

- Electron-Withdrawing Groups : The trifluoromethyl analog (C₁₆H₁₈BF₃O₄ ) shows enhanced stability and altered electronic properties, favoring applications in photoredox catalysis .

Biological Activity

(E)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acrylic acid is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C15H19BO4

- Molecular Weight : 274.12 g/mol

- CAS Number : 1072944-97-8

- Purity : Typically ≥95% .

Antifungal Activity

Research indicates that derivatives of acrylic acids exhibit significant antifungal properties. A study focusing on structure–activity relationships (SAR) of cinnamic acid derivatives has shown that compounds with similar structures to this compound may possess antifungal activity against various strains of fungi such as Aspergillus niger and Aspergillus flavus .

Anticancer Potential

Acrylic acid derivatives have also been explored for their anticancer properties. For instance, compounds structurally related to this compound have shown potential in inhibiting cancer cell proliferation in vitro. Studies have reported that similar compounds exhibit IC50 values in the low micromolar range against breast cancer cell lines .

Structure–Activity Relationship Studies

- Antifungal Efficacy :

- Anticancer Activity :

Data Table of Biological Activities

Q & A

Q. What are the established synthetic routes for (E)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylic acid?

The compound is primarily synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging palladium catalysts (e.g., Pd(PPh₃)₄) to couple boronic acid derivatives with acrylate-containing aryl halides. For example, intermediates like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile or analogous arylboronates are coupled with acrylic acid derivatives under inert conditions (N₂/Ar) . The reaction typically requires a two-step process: (i) preparation of the boronate ester intermediate and (ii) coupling with the acrylic acid moiety. Solvents such as THF or 1,4-dioxane, and bases like K₂CO₃ or NaHCO₃, are commonly used .

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

Key techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to verify the (E)-stereochemistry of the acrylic acid moiety and the integrity of the boronate ester .

- X-ray crystallography : For unambiguous confirmation of molecular geometry, as demonstrated in structurally related boronate esters .

- HPLC-MS : To assess purity (>95% is typical) and detect trace impurities from coupling byproducts .

- Elemental analysis : To validate empirical formulas, especially for newly synthesized batches .

Q. What are the primary research applications of this compound in academic settings?

- Organic electronics : As a building block for donor–π–acceptor (D–π–A) dyads in organic light-emitting diodes (OLEDs), where the boronate ester enhances charge-transfer properties .

- Medicinal chemistry : As a prodrug component, where the boronate group enables targeted hydrolysis in acidic tumor microenvironments .

- Polymer chemistry : As a monomer for synthesizing boronate-containing polymers via controlled radical polymerization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in Suzuki-Miyaura coupling involving this compound?

Optimization strategies include:

- Catalyst selection : PdCl₂(dppf) or Pd(OAc)₂ with ligand systems (e.g., SPhos, XPhos) to reduce homocoupling byproducts .

- Temperature control : Reactions at 90–100°C in 1,4-dioxane/water mixtures improve conversion rates (e.g., from 43% to >60% yield) .

- Purification methods : Use of silica gel chromatography with EtOAc/hexanes (2:1) and 0.25% Et₃N to minimize boronate hydrolysis .

Q. What mechanistic insights explain the stability of the boronate ester group under varying pH conditions?

The pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) confers stability in neutral/alkaline conditions due to steric protection of the boron atom. Acidic conditions (pH <5) trigger hydrolysis to the boronic acid, a property exploited in prodrug activation . Computational studies suggest that electron-withdrawing groups on the phenyl ring (e.g., -CN, -CF₃) accelerate hydrolysis, while electron-donating groups (e.g., -OMe) delay it .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

Discrepancies in NMR shifts (e.g., δ 7.5–8.0 ppm for aromatic protons) may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or trace water. To mitigate:

Q. What strategies are effective for incorporating this compound into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs)?

- Post-synthetic modification : React the boronate ester with diols (e.g., catechol) to form dynamic covalent B–O bonds in COFs .

- Coordination chemistry : Utilize the acrylic acid moiety to chelate metal ions (e.g., Zn²⁺, Cu²⁺) in MOF nodes .

- In situ polymerization : Initiate radical polymerization using the acrylic group to create boronate-functionalized polymers .

Q. How does the steric bulk of the pinacol boronate group influence reactivity in cross-coupling reactions?

The 4,4,5,5-tetramethyl groups hinder transmetalation steps, requiring bulky ligands (e.g., t-BuBrettPhos) to stabilize the Pd center. This steric effect also reduces undesired β-hydride elimination in alkylboron couplings . Kinetic studies show that electron-rich arylboronates undergo faster transmetalation, but steric hindrance can offset this trend .

Methodological Considerations

- Handling and storage : Store under inert gas (N₂/Ar) at –20°C to prevent boronate hydrolysis.

- Troubleshooting low yields : Screen alternative catalysts (e.g., NiCl₂(PCy₃)₂ for challenging substrates) .

- Safety : Avoid prolonged exposure to moisture; hydrolysis releases boric acid, which is toxic at high concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.